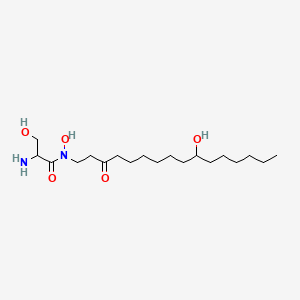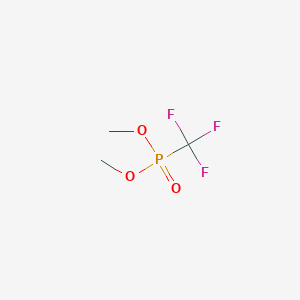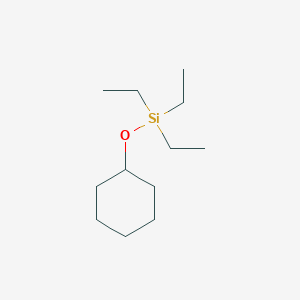
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a long hydrocarbon chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core propanamide structure, followed by the introduction of amino and hydroxyl groups through specific reagents and catalysts. Common reagents used in these reactions include amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The long hydrocarbon chain may also contribute to the compound’s ability to integrate into lipid membranes, affecting membrane dynamics and function.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2-hydroxy-: A simpler analog with fewer functional groups.
Propanamide, 2,3-dihydroxy-N,N-dimethyl-: Contains additional hydroxyl groups and methyl substitutions.
Uniqueness
Propanamide, 2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)- stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a versatile compound for various research applications, offering unique advantages over simpler analogs.
Propiedades
Número CAS |
108334-69-6 |
|---|---|
Fórmula molecular |
C19H38N2O5 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-amino-N,3-dihydroxy-N-(10-hydroxy-3-oxohexadecyl)propanamide |
InChI |
InChI=1S/C19H38N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h16,18,22-23,26H,2-15,20H2,1H3 |
Clave InChI |
FRMSDVSQWDGNEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCC(=O)CCN(C(=O)C(CO)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)


![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)


![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)

![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
